

Application Notes and Protocols for Hexidium Iodide in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexidium Iodide*

Cat. No.: *B1148093*

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Introduction

Hexidium Iodide is a fluorescent nucleic acid stain with applications in flow cytometry. Its distinct properties make it a valuable tool for specific analyses, particularly in microbiology. While its use in mammalian cell analysis is less documented than that of other dyes like Propidium Iodide (PI), its characteristics suggest potential for broader applications. These notes provide detailed protocols for the established use of **Hexidium Iodide** and offer exploratory protocols for its application in mammalian cell viability and apoptosis analysis, drawing parallels with well-established PI-based methods.

Hexidium Iodide is a nucleic acid dye that selectively stains Gram-positive bacteria in the presence of Gram-negative bacteria.^{[1][2]} It is also known to be permeant to mammalian cells, staining both the cytoplasm and the nucleus. Upon binding to DNA, **Hexidium Iodide** exhibits excitation/emission maxima of approximately 518/600 nm.^[1]

Data Presentation

Spectral Properties of Hexidium Iodide vs. Propidium Iodide

Property	Hexidium Iodide	Propidium Iodide (PI)
Excitation Maximum (DNA-bound)	~518 nm[1]	~535 nm
Emission Maximum (DNA-bound)	~600 nm[1]	~617 nm
Common Laser Line for Excitation	488 nm	488 nm
Common Emission Filter	FL2 (~585/42 nm) or similar[1]	FL2 or FL3 (~610/20 nm or >670 nm LP)
Cell Permeability (Live Cells)	Permeant to mammalian cells	Impermeant to live cells with intact membranes
Primary Application	Fluorescent Gram staining of bacteria[1]	Viability, apoptosis, and cell cycle analysis[3]

Application Overview

Application	Hexidium Iodide Suitability	Notes
Bacterial Gram Staining	Established	Selectively stains Gram-positive bacteria. Often used with a counterstain like SYTO 13 for Gram-negative bacteria. [1]
Mammalian Cell Viability	Exploratory	As a membrane-permeant dye, its utility for viability based on membrane integrity is different from PI. It may be used to identify all nucleated cells.
Apoptosis Detection	Exploratory	Could potentially be used in combination with other markers of apoptosis, but its membrane permeability means it cannot be used as a simple marker of late apoptosis/necrosis like PI.

Experimental Protocols

Protocol 1: Fluorescent Gram Staining of Bacteria for Flow Cytometry

This protocol is adapted from established methods for distinguishing Gram-positive and Gram-negative bacteria.[\[1\]](#)

Materials:

- **Hexidium Iodide (HI)** stock solution (e.g., 1 mg/mL in DMSO)
- SYTO 13 stock solution (e.g., 1 mM in DMSO)
- Phosphate-buffered saline (PBS) or other suitable buffer
- Bacterial culture

- Flow cytometer with a 488 nm laser and appropriate filters for green and red fluorescence.

Procedure:

- Prepare a working solution of **Hexidium Iodide** (e.g., 10 µg/mL in PBS).
- Prepare a working solution of SYTO 13 (e.g., 1 µM in PBS).
- Harvest and wash the bacterial cells by centrifugation and resuspend in PBS to a concentration of approximately 10⁶ cells/mL.
- To 1 mL of the bacterial suspension, add **Hexidium Iodide** and SYTO 13 to a final concentration of 1 µg/mL and 0.1 µM, respectively.
- Incubate the suspension for 15 minutes at room temperature, protected from light.
- Analyze the stained bacteria on a flow cytometer without a wash step.
- Excite the sample with the 488 nm laser.
- Detect SYTO 13 fluorescence in the green channel (e.g., FL1, ~530/30 nm) and **Hexidium Iodide** fluorescence in the red channel (e.g., FL2, ~585/42 nm).[\[1\]](#)
- Gram-positive bacteria will show high red fluorescence, while Gram-negative bacteria will show high green fluorescence.[\[1\]](#)

Protocol 2: Exploratory Protocol for Total Mammalian Cell Staining

This protocol is a suggested starting point for using **Hexidium Iodide** to stain the total population of mammalian cells for analysis.

Materials:

- **Hexidium Iodide** (HI) stock solution (e.g., 1 mg/mL in DMSO)
- Phosphate-buffered saline (PBS)

- Mammalian cell suspension
- Flow cytometer with a 488 nm laser and appropriate red fluorescence detection.

Procedure:

- Harvest and wash mammalian cells, resuspending them in PBS at a concentration of 1 x 10⁶ cells/mL.
- Prepare a working solution of **Hexidium Iodide** (e.g., 1-5 µg/mL in PBS). The optimal concentration should be determined empirically.
- Add the **Hexidium Iodide** working solution to the cell suspension.
- Incubate for 15-30 minutes at room temperature, protected from light.
- Analyze the cells directly by flow cytometry without washing.
- Use the 488 nm laser for excitation and detect the red fluorescence.
- This will allow for the identification of all nucleated cells in the sample.

Protocol 3: Exploratory Protocol for Apoptosis Detection in Combination with Annexin V

This protocol adapts the standard Annexin V/PI apoptosis assay for potential use with **Hexidium Iodide**. In this context, **Hexidium Iodide** would serve to identify all cells, while Annexin V identifies apoptotic cells. This differs from the Annexin V/PI assay where PI identifies late apoptotic/necrotic cells.

Materials:

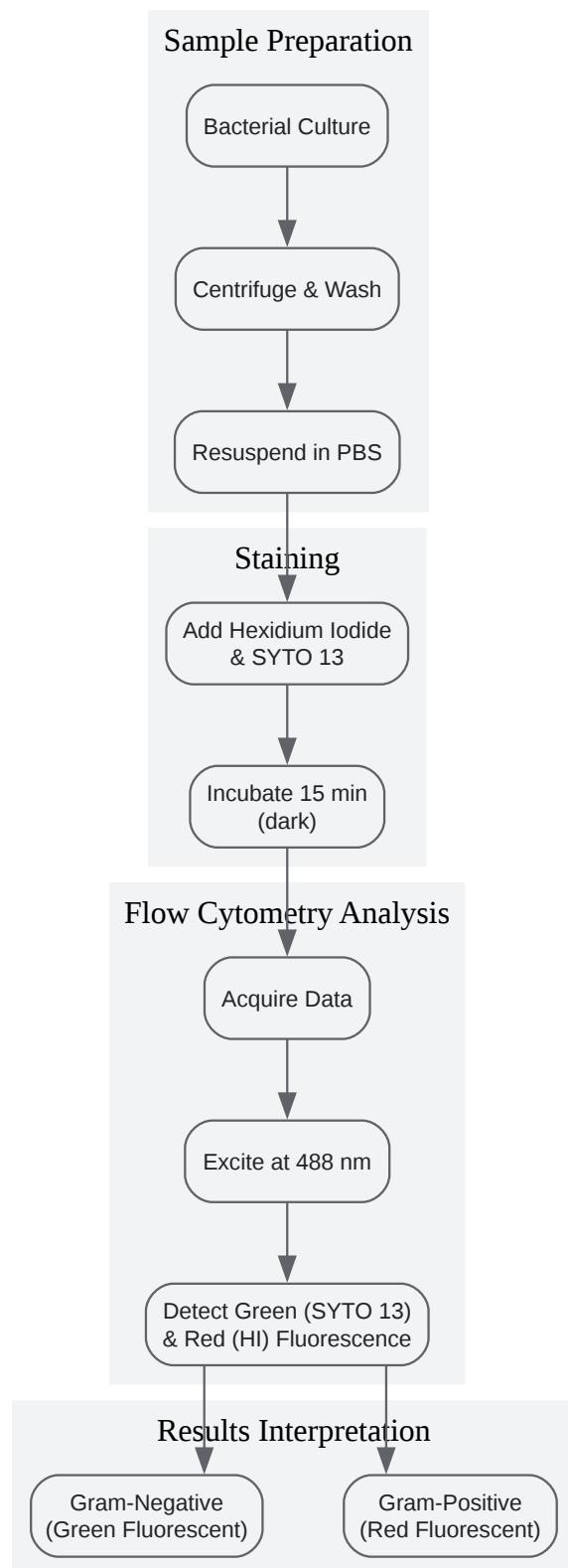
- Annexin V-FITC (or other green fluorochrome conjugate)
- **Hexidium Iodide** (HI) stock solution (e.g., 1 mg/mL in DMSO)
- 1X Annexin V Binding Buffer

- Mammalian cell suspension
- Flow cytometer with a 488 nm laser and detectors for green and red fluorescence.

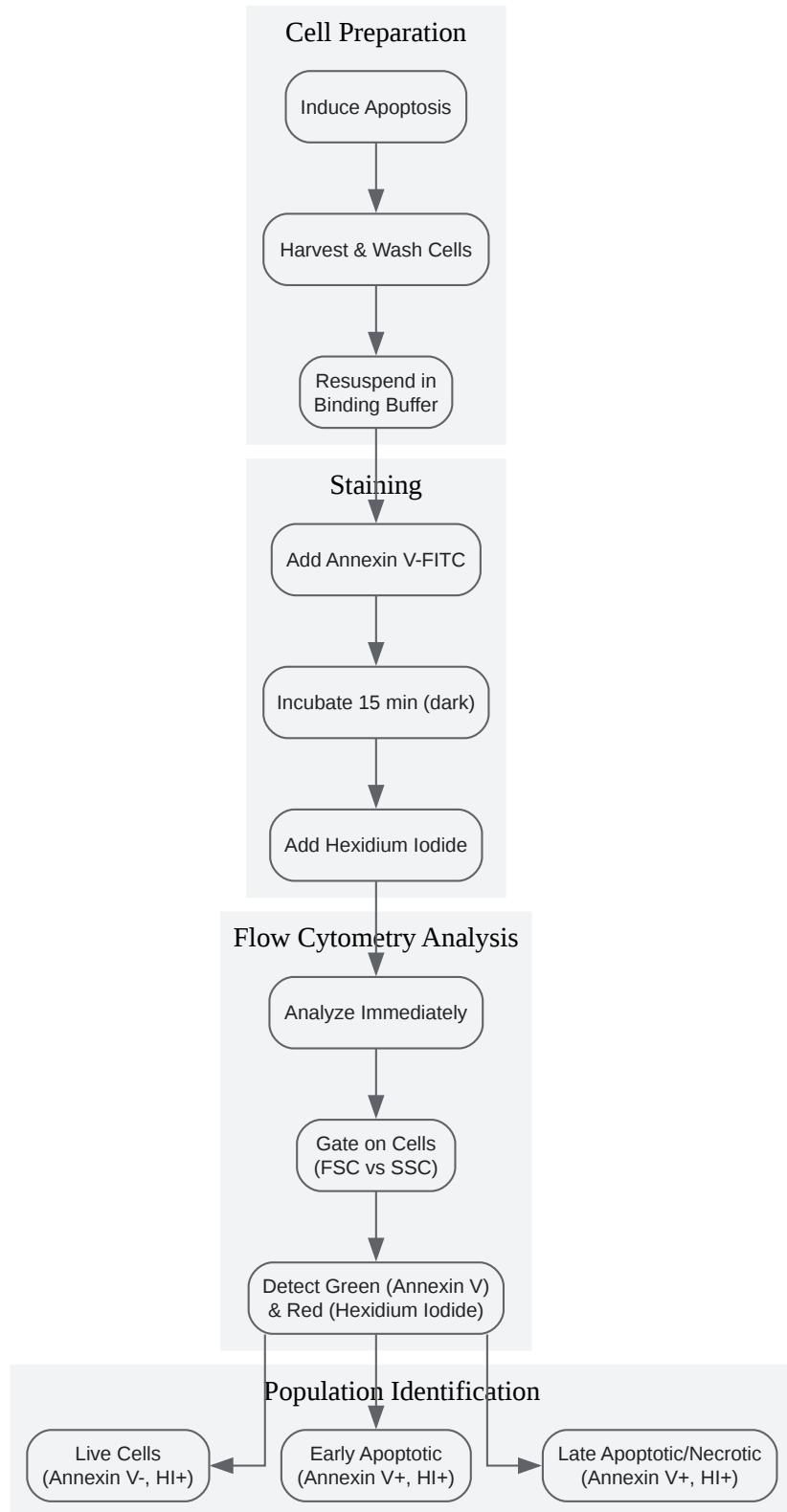
Procedure:

- Induce apoptosis in your target cells using a desired method. Include a non-induced control.
- Harvest and wash the cells once with cold PBS.
- Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC to 100 μ L of the cell suspension.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Annexin V Binding Buffer.
- Add **Hexidium Iodide** to a final concentration of 1 μ g/mL.
- Analyze immediately by flow cytometry.
- Live cells should be Annexin V-FITC negative and **Hexidium Iodide** positive.
- Early apoptotic cells should be Annexin V-FITC positive and **Hexidium Iodide** positive.
- Late apoptotic/necrotic cells will also be Annexin V-FITC positive and **Hexidium Iodide** positive, but may show different light scatter properties.

Visualizations

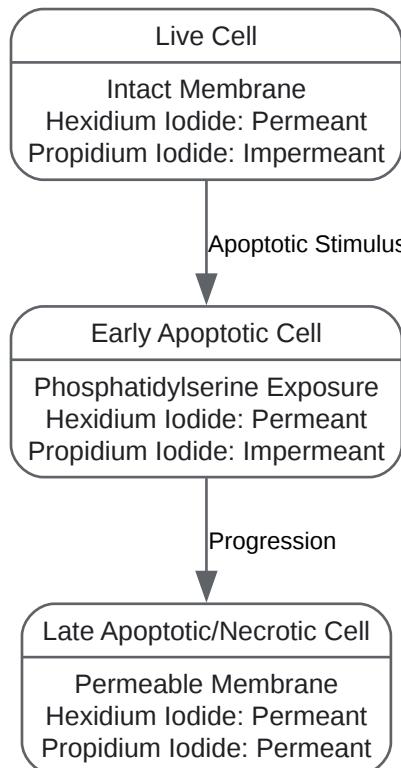
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Caption: Workflow for fluorescent Gram staining of bacteria using **Hexidium Iodide** and SYTO 13.



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Caption: Exploratory workflow for apoptosis detection using Annexin V and **Hexidium Iodide**.

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Caption: Principle of membrane permeability for **Hexidium Iodide** vs. Propidium Iodide during apoptosis.

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References

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